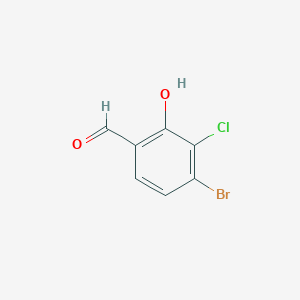

4-溴-3-氯-2-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with potential for various chemical applications. While the specific compound is not directly studied in the provided papers, related halogenated benzaldehydes have been synthesized and analyzed, offering insights into the behavior of such compounds.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be achieved through different methods. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using p-hydroxybenzaldehyde and bromine in chloroform, achieving a high yield of 94.5% . Another method involves using p-hydroxybenzaldehyde with H2O2/HBr as the bromination agent, yielding 70.04% under optimized conditions . These methods suggest that the synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde could potentially be carried out through similar halogenation reactions, with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes can be characterized using techniques such as X-ray crystallography. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring . This indicates that the introduction of halogen atoms can influence the molecular geometry of the benzaldehyde derivatives, which could be relevant for the molecular structure analysis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions. An unexpected product, 2-bromo-3-hydroxybenzaldehyde, was formed during the bromination of 3-hydroxybenzaldehyde, contrary to literature reports . This highlights the potential for unforeseen products in halogenation reactions, which could be a consideration in the chemical reactions analysis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde. Additionally, the use of palladium-catalyzed C-H activation for the selective ortho-bromination of benzaldoximes to synthesize substituted 2-bromobenzaldehydes suggests that similar catalytic methods could be explored for the targeted synthesis of halogenated benzaldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes can be determined through various analytical techniques. Gas chromatography has been used to separate and determine 3-bromo-4-hydroxybenzaldehyde, providing a method that is simple, fast, accurate, and precise . The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has also been studied, revealing the influence of chlorine substitution on retention behavior . These studies suggest that similar analytical methods could be applied to determine the physical and chemical properties of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

科学研究应用

腙化合物的合成和表征

4-溴-3-氯-2-羟基苯甲醛已被用于腙化合物的合成和表征。具体来说,它已与 4-氯苯甲酰肼反应生成同构腙化合物。这些化合物通过 X 射线测定进行表征,揭示了它们的晶体结构和分子构象。这些结构中的相邻分子通过氢键连接,形成二聚体 (Wang, You, & Wang, 2011)。

在非肽 CCR5 拮抗剂合成中的应用

该化合物一直是合成新型非肽 CCR5 拮抗剂的关键前体。它参与了合成的多个步骤,包括消除、还原和溴化反应。最终产物的结构使用各种光谱方法进行表征,证实了它们的潜在生物活性 (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015)。

安全和危害

The safety information for 4-Bromo-3-chloro-2-hydroxybenzaldehyde includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Similar compounds like 3-bromo-4-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde have been used in the synthesis of various biochemical reagents and γ-secretase modulators , respectively. These targets play crucial roles in biological processes and disease states.

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 4-Bromo-3-chloro-2-hydroxybenzaldehyde may interact with its targets in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

For instance, 3-Bromo-4-hydroxybenzaldehyde has been involved in the formation of brominated phenols .

Pharmacokinetics

It’s soluble in methanol , which may influence its absorption and distribution in the body

Result of Action

For example, 4-Bromo-2-hydroxybenzaldehyde has been used in the synthesis of γ-secretase modulators , which can have profound effects on cellular processes.

Action Environment

It’s known that it should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.

生化分析

Biochemical Properties

The biochemical properties of 4-Bromo-3-chloro-2-hydroxybenzaldehyde are largely determined by its interactions with various biomolecules. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The bromo and chloro groups on the benzene ring make it a good electrophile, allowing it to react with various nucleophiles .

Cellular Effects

It has been suggested that it may have anti-inflammatory effects . It is also known to interact with the PD-1/PD-L1 immune checkpoint, potentially enhancing its inhibitory effects .

Molecular Mechanism

At the molecular level, 4-Bromo-3-chloro-2-hydroxybenzaldehyde can undergo a variety of reactions. For instance, it can participate in free radical reactions, where it loses the bromo atom to form a succinimidyl radical . It can also undergo nucleophilic substitution reactions, where it reacts with a nucleophile to replace the bromo or chloro group .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that the compound can be synthesized from L-tyrosine in certain marine red algae .

属性

IUPAC Name |

4-bromo-3-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTVJXPEUIMWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

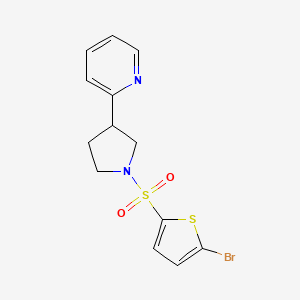

C1=CC(=C(C(=C1C=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)